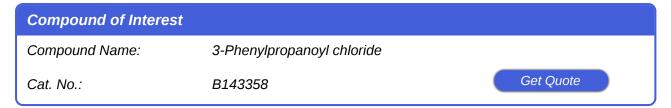


Spectroscopic Analysis of 3-Phenylpropanoyl Chloride: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropanoyl chloride, also known as hydrocinnamoyl chloride, is a reactive acyl chloride derivative of 3-phenylpropanoic acid.[1][2] Its chemical formula is C₉H₉ClO, and it has a molecular weight of approximately 168.62 g/mol .[1][2][3][4] As a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, the unambiguous identification and characterization of **3-Phenylpropanoyl chloride** are paramount. This guide provides a detailed technical overview of its analysis using two primary spectroscopic techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We present characteristic spectral data, detailed experimental protocols, and logical workflows to aid researchers in their analytical endeavors.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. For acyl chlorides, the most prominent feature is the carbonyl (C=O) stretching vibration, which appears at a characteristically high frequency compared to other carbonyl compounds.[5][6][7]

Data Presentation: IR Spectral Data



The key infrared absorption bands for **3-Phenylpropanoyl chloride** are summarized in the table below. The presence of a strong absorption band around 1800 cm⁻¹ is a definitive indicator of the acyl chloride functional group.[6][7][8]

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3050 - 3030	Medium-Weak	C-H Stretch	Aromatic (Ar-H)
~2950 - 2850	Medium-Weak	C-H Stretch	Aliphatic (CH ₂)
~1800	Strong	C=O Stretch	Acyl Chloride (-COCl)
~1600, ~1495, ~1450	Medium-Weak	C=C Stretch	Aromatic Ring
~750, ~700	Strong	C-H Bend (Out-of- plane)	Monosubstituted Benzene
~700 - 600	Medium	C-Cl Stretch	Chloroalkane

Data compiled from general principles of IR spectroscopy and spectral data for similar compounds.[6][7][9]

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining the IR spectrum of a liquid sample like **3-Phenylpropanoyl chloride**.

Instrumentation:

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

- Sample Preparation: As 3-Phenylpropanoyl chloride is a liquid, its spectrum can be taken neat.[10]
- Cell Preparation: Use salt plates (e.g., NaCl or KBr) for the analysis. Ensure the plates are clean and dry, as acyl chlorides are moisture-sensitive and will hydrolyze to form the corresponding carboxylic acid.[5]



- Background Spectrum: Acquire a background spectrum of the empty sample holder to account for atmospheric CO₂ and water vapor.
- Sample Application: Place a single drop of **3-Phenylpropanoyl chloride** onto one salt plate and carefully place the second plate on top, spreading the liquid into a thin film.
- Data Acquisition: Place the salt plate assembly into the spectrometer's sample holder.
- Scan: Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final infrared spectrum (Transmittance vs. Wavenumber).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural elucidation through fragmentation analysis. Electron Ionization (EI) is a common technique used for this purpose.

Data Presentation: Mass Spectral Data

The mass spectrum of **3-Phenylpropanoyl chloride** is characterized by a molecular ion peak and several key fragment ions. The fragmentation is often dictated by the stability of the resulting cations, with acylium ions being particularly common for acyl chlorides.[6][11][12]



m/z	Proposed Fragment Ion	Formula	Notes
168/170	[C6H5(CH2)2COCl]+•	C ₉ H ₉ ClO	Molecular ion (M+•). The M+2 peak at 170 is due to the ³⁷ Cl isotope.
133	[C ₆ H ₅ (CH ₂) ₂ CO] ⁺	С ₉ Н ₉ О	Loss of CI• radical. Formation of the stable acylium ion.[11]
105	[C6H5CH2CH2]+	C8H9	Loss of CO from the acylium ion (m/z 133). This is a common fragmentation pathway for acyl chlorides.[11]
104	[C8H8]+•	СвНв	Often the base peak, likely from rearrangement and loss of H from m/z 105, forming a stable tropylium-like ion.[1]
91	[C7H7] ⁺	С7Н7	Tropylium ion, a very common fragment in compounds containing a benzyl group.
77	[C ₆ H ₅] ⁺	C ₆ H ₅	Phenyl cation.

Data compiled from the NIST Mass Spectrometry Data Center and PubChem.[1][2]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like **3-Phenylpropanoyl chloride**. The following is a general protocol.



Instrumentation:

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization
 (EI) source.[11]

Procedure:

- Sample Preparation: Prepare a dilute solution of **3-Phenylpropanoyl chloride** (~1 mg/mL) in a dry, inert, and volatile solvent such as dichloromethane or hexane.[11] It is critical to use anhydrous conditions to prevent hydrolysis.[11]
- GC Conditions:
 - Injector: Split/splitless injector, typically operated in split mode to avoid column overloading.
 - Carrier Gas: Helium or Hydrogen.
 - Oven Temperature Program: An initial temperature of ~50-70°C, held for 1-2 minutes,
 followed by a ramp of 10-20°C/min up to a final temperature of ~250°C.[11]
- · MS Conditions:
 - Ion Source: Electron Ionization (EI).[11]
 - Electron Energy: 70 eV.[11]
 - Mass Range: Scan a range of m/z 40-400 to ensure capture of all relevant fragments.
 - Ion Source Temperature: ~230°C.[11]
 - Transfer Line Temperature: ~280°C to prevent condensation.[11]
- Injection: Inject 1 μL of the prepared sample into the GC.
- Data Analysis: The GC will separate the components of the sample, and the MS will
 generate a mass spectrum for each component as it elutes. The resulting total ion



chromatogram (TIC) and the mass spectrum of the peak corresponding to **3-Phenylpropanoyl chloride** are then analyzed.

Visualizations: Workflows and Pathways

To better illustrate the analytical processes and molecular behavior, the following diagrams have been generated.



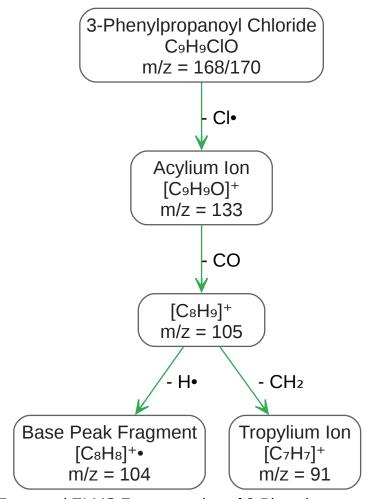


Figure 1: Proposed EI-MS Fragmentation of 3-Phenylpropanoyl Chloride



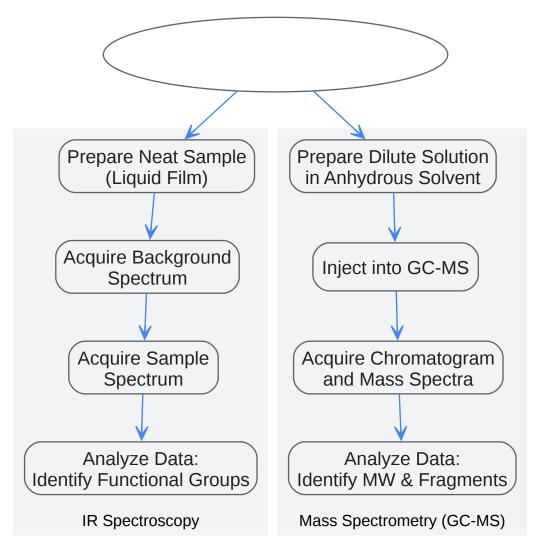


Figure 2: General Workflow for Spectroscopic Analysis

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